molecular formula C5H2BrNOS B13525208 2-Bromo-4-isocyanatothiophene

2-Bromo-4-isocyanatothiophene

Cat. No.: B13525208
M. Wt: 204.05 g/mol
InChI Key: LSFGUWGTVWQHCN-UHFFFAOYSA-N
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Description

2-Bromo-4-isocyanatothiophene: (CAS No. 1373346-87-2) is a chemical compound with the molecular formula C5H2BrNOS. It belongs to the class of isocyanatothiophenes and contains a bromine atom and an isocyanate functional group. The compound’s linear structure formula is as follows:

C5H2BrNOS\text{C}_5\text{H}_2\text{BrNOS} C5​H2​BrNOS

Preparation Methods

Synthetic Routes: The synthetic preparation of 2-Bromo-4-isocyanatothiophene involves introducing the isocyanate group onto the thiophene ring. While specific literature procedures may vary, a common synthetic route is through bromination of 2-isocyanatothiophene. The bromination can occur using bromine or a brominating agent.

Reaction Conditions: The reaction conditions for the bromination step typically involve a solvent (such as chloroform or dichloromethane) and a suitable brominating reagent (e.g., N-bromosuccinimide). The reaction is carried out under controlled temperature and light conditions.

Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it for specific applications.

Chemical Reactions Analysis

Reactivity: 2-Bromo-4-isocyanatothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, alcohols, or thiols).

    Oxidation and Reduction Reactions: The thiophene ring can participate in redox processes.

    Isocyanate Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in a solvent like chloroform.

    Substitution: Various nucleophiles (e.g., amines, alcohols).

    Reduction: Lithium aluminum hydride (LiAlH).

    Isocyanate Reactions: Alcohols, amines, or other nucleophiles.

Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, substitution with an amine could yield an amino-substituted derivative.

Scientific Research Applications

2-Bromo-4-isocyanatothiophene finds applications in:

    Materials Chemistry: As a building block for functional materials.

    Organic Synthesis: For creating novel compounds.

    Surface Modification: In surface chemistry and coatings.

Mechanism of Action

The exact mechanism of action for 2-Bromo-4-isocyanatothiophene’s effects is context-dependent. It may interact with specific molecular targets or participate in chemical reactions relevant to its applications.

Comparison with Similar Compounds

While detailed comparisons are scarce, 2-Bromo-4-isocyanatothiophene’s uniqueness lies in its combination of bromine and isocyanate functionalities. Similar compounds include other isocyanatothiophenes and related heterocycles.

Remember that safety precautions should be followed when handling this compound . Its toxicological properties warrant careful handling and disposal.

Properties

Molecular Formula

C5H2BrNOS

Molecular Weight

204.05 g/mol

IUPAC Name

2-bromo-4-isocyanatothiophene

InChI

InChI=1S/C5H2BrNOS/c6-5-1-4(2-9-5)7-3-8/h1-2H

InChI Key

LSFGUWGTVWQHCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1N=C=O)Br

Origin of Product

United States

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